ジ(N-デスエチル)アミオダロン塩酸塩

説明

Di(N-desethyl) Amiodarone Hydrochloride is a metabolite of Amiodarone, a well-known antiarrhythmic agent used to treat and prevent various types of cardiac arrhythmias. This compound is known for its potent inhibitory effects on the respiratory chain, making it a significant subject of study in pharmacology and toxicology .

科学的研究の応用

Di(N-desethyl) Amiodarone Hydrochloride has several scientific research applications, including:

作用機序

Target of Action

Di(N-desethyl) Amiodarone Hydrochloride, a metabolite of Amiodarone, is a potent inhibitor of the respiratory chain . It primarily targets the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential .

Mode of Action

The compound interacts with its targets by inhibiting both inward and outward currents . The inhibition of inward sodium and calcium currents is enhanced in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues . It also inhibits both voltage- and ligand-gated potassium channel currents .

Biochemical Pathways

Di(N-desethyl) Amiodarone Hydrochloride affects multiple biochemical pathways. It induces cell cycle arrest in the G0/G1 phase, which may contribute to the inhibition of cell proliferation . It also shifts the Bax/Bcl-2 ratio to initiate apoptosis, induce AIF nuclear translocation, and activate PARP-1 cleavage and caspase-3 activation .

Pharmacokinetics

When absorbed, it is metabolized in the liver to produce the active metabolite desethyl-amiodarone . Due to its lipophilic nature, it has strong tissue affinity and a large volume of distribution . The elimination half-life after oral long-term treatment is 50–60 days .

Result of Action

The molecular and cellular effects of Di(N-desethyl) Amiodarone Hydrochloride’s action include the collapse of mitochondrial membrane potential and induction of cell death in certain cell lines at physiologically achievable concentrations . It also inhibits the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) and reduces colony formation of certain carcinoma cells, indicating its possible inhibitory effect on metastatic potential .

Action Environment

The action, efficacy, and stability of Di(N-desethyl) Amiodarone Hydrochloride can be influenced by various environmental factors. For instance, the drug’s lipophilic nature allows it to be taken up extensively by tissue, with marked interindividual variation . Its effects can persist long after it has been discontinued due to its extremely long half-life . Furthermore, its interaction with other medications and its effects can be influenced by the presence of these medications in the body .

生化学分析

Biochemical Properties

Di(N-desethyl) Amiodarone Hydrochloride plays a crucial role in biochemical reactions, primarily as a potent inhibitor of the respiratory chain . This compound interacts with various enzymes and proteins, including cytochrome P450 3A4, which is responsible for its N-demethylation from amiodarone . The inhibition of the respiratory chain by Di(N-desethyl) Amiodarone Hydrochloride affects ATP production, leading to alterations in cellular energy metabolism .

Cellular Effects

Di(N-desethyl) Amiodarone Hydrochloride has profound effects on various cell types and cellular processes. In HepG2 cells, it has been shown to induce apoptosis by collapsing the mitochondrial membrane potential and activating caspase-3 . Additionally, this compound influences cell signaling pathways, such as the inhibition of ERK and Akt kinases, which are crucial for cell survival and proliferation . These effects result in altered gene expression and cellular metabolism, highlighting the compound’s impact on cell function.

Molecular Mechanism

The molecular mechanism of Di(N-desethyl) Amiodarone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits potassium currents that cause repolarization of the heart muscle, thereby prolonging the action potential duration and effective refractory period for cardiac cells . Furthermore, it modulates gene expression by down-regulating Kv1.5 mRNA in rat hearts, which affects potassium-channel gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di(N-desethyl) Amiodarone Hydrochloride change over time. Studies have shown that its intracellular concentration increases with prolonged incubation, leading to a higher conversion ratio from amiodarone . The compound’s stability and degradation are crucial factors in its long-term effects on cellular function, with significant electrophysiologic changes observed in chronic administration .

Dosage Effects in Animal Models

The effects of Di(N-desethyl) Amiodarone Hydrochloride vary with different dosages in animal models. Higher dosages have been associated with increased electrophysiologic changes, such as prolonged QRS, QT, and QTc intervals . Additionally, adverse side effects, including neurotoxicity, have been observed at high doses, highlighting the importance of dosage regulation .

Metabolic Pathways

Di(N-desethyl) Amiodarone Hydrochloride is involved in metabolic pathways that include its N-demethylation by cytochrome P450 3A4 . This metabolic process affects the compound’s pharmacokinetics and pharmacodynamics, influencing its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Di(N-desethyl) Amiodarone Hydrochloride within cells and tissues involve its interaction with various transporters and binding proteins . The compound’s localization and accumulation are influenced by its solubility properties, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

Di(N-desethyl) Amiodarone Hydrochloride exhibits specific subcellular localization, primarily within the mitochondria, where it exerts its inhibitory effects on the respiratory chain . This localization is crucial for its activity and function, as it directly impacts mitochondrial energy production and cellular metabolism .

準備方法

Synthetic Routes and Reaction Conditions

Di(N-desethyl) Amiodarone Hydrochloride is synthesized through the N-demethylation of Amiodarone, a reaction catalyzed by the enzyme cytochrome P450 3A4 . The process involves the removal of ethyl groups from the nitrogen atoms in Amiodarone, resulting in the formation of Di(N-desethyl) Amiodarone. This reaction typically requires specific conditions, including the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods

Industrial production of Di(N-desethyl) Amiodarone Hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified through various chromatographic techniques to ensure high purity and quality .

化学反応の分析

Types of Reactions

Di(N-desethyl) Amiodarone Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroxylated metabolites.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced metabolites, as well as various substituted derivatives. These products are often studied for their pharmacological and toxicological properties .

類似化合物との比較

Similar Compounds

Amiodarone: The parent compound, known for its antiarrhythmic properties and similar inhibitory effects on the respiratory chain.

N-Desethylamiodarone: Another metabolite of Amiodarone, which also exhibits inhibitory effects on the respiratory chain but with different potency and pharmacokinetic properties.

Dronedarone: A structural analog of Amiodarone, used as an antiarrhythmic agent with fewer side effects but similar mechanisms of action.

Uniqueness

Di(N-desethyl) Amiodarone Hydrochloride is unique in its potent inhibitory effects on the respiratory chain, making it a valuable tool for studying cellular respiration and mitochondrial function. Its distinct pharmacokinetic properties also differentiate it from other similar compounds, providing unique insights into the metabolism and effects of Amiodarone .

特性

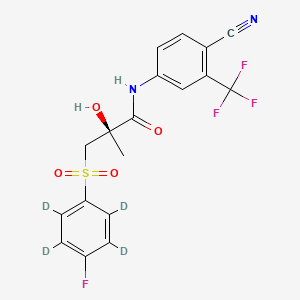

IUPAC Name |

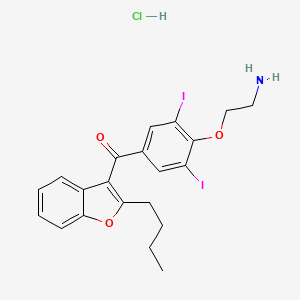

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3.ClH/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24;/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCJJBHXLGQNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClI2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747615 | |

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757220-04-5 | |

| Record name | [4-(2-Aminoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

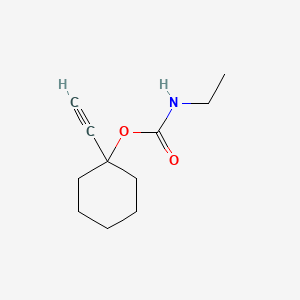

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)